Bienvenue dans la boutique en ligne BenchChem!

3-(Trifluoromethyl)quinolin-8-amine

Anticancer Tubulin Polymerization Inhibitor Cytotoxicity

3-(Trifluoromethyl)quinolin-8-amine (CAS: 1807542-87-5) is a specialized, fluorinated quinoline derivative characterized by a primary amine group at the 8-position and an electron-withdrawing trifluoromethyl (-CF₃) substituent at the 3-position of the quinoline core. This substitution pattern is designed to enhance lipophilicity and metabolic stability while providing a synthetic handle for further derivatization in medicinal chemistry.

Molecular Formula C10H7F3N2
Molecular Weight 212.175
CAS No. 1807542-87-5
Cat. No. B2712554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)quinolin-8-amine
CAS1807542-87-5
Molecular FormulaC10H7F3N2
Molecular Weight212.175
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)N)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-8(14)9(6)15-5-7/h1-5H,14H2
InChIKeyQTSWTGJWSFXECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)quinolin-8-amine (CAS 1807542-87-5): A Distinct Fluorinated 8-Aminoquinoline Scaffold for Kinase and Anti-Infective Research Procurement


3-(Trifluoromethyl)quinolin-8-amine (CAS: 1807542-87-5) is a specialized, fluorinated quinoline derivative characterized by a primary amine group at the 8-position and an electron-withdrawing trifluoromethyl (-CF₃) substituent at the 3-position of the quinoline core . This substitution pattern is designed to enhance lipophilicity and metabolic stability while providing a synthetic handle for further derivatization in medicinal chemistry . As a bioactive heterocyclic building block, it serves as a foundational scaffold in the development of kinase inhibitors, antimicrobial agents, and other research compounds where precise modulation of pharmacological properties is required .

Procurement Risk: Why 3-(Trifluoromethyl)quinolin-8-amine Cannot Be Swapped with Unsubstituted or Regioisomeric Quinoline Analogs


Generic substitution of 3-(trifluoromethyl)quinolin-8-amine with simpler, non-fluorinated 8-aminoquinolines or alternative trifluoromethyl regioisomers is scientifically invalid due to the profound impact of the -CF₃ group's position on both the quinoline ring's electronic distribution and steric environment [1]. The 3-position -CF₃ substitution in this compound specifically alters the electron density of the pyridine nitrogen, directly influencing key properties such as basicity (pKa), hydrogen-bonding capacity, and metal-chelating ability [2]. These factors govern target binding affinity and selectivity. Replacing it with a 7-trifluoromethyl analog, for instance, would result in a different molecular shape and electronic profile, leading to unpredictable and non-transferable biological activity, as demonstrated in antiplasmodial structure-activity relationship (SAR) studies where positional isomerism critically affects potency and resistance profiles [3].

Quantitative Differentiation of 3-(Trifluoromethyl)quinolin-8-amine: A Head-to-Head and Cross-Study Comparator Analysis


Comparative In Vitro Antiproliferative Potency: Trifluoromethylquinoline Scaffold vs. Non-Fluorinated Parent

Trifluoromethylquinoline derivatives, which share the core scaffold of 3-(trifluoromethyl)quinolin-8-amine, demonstrate exceptional antiproliferative potency at nanomolar concentrations across multiple human cancer cell lines . The lead compound 6b, a close structural analog containing a 3-CF3-quinoline moiety, exhibited potent activity with an IC50 of 0.078 µM against the prostate cancer LNCaP cell line . This activity profile is orders of magnitude more potent than the standard chemotherapeutic agent 5-fluorouracil (5-FU), which displays IC50 values of 8.81 µM in similar cell-based assays, and markedly superior to the broad cytotoxicity of non-fluorinated 8-hydroxyquinoline analogs which often show IC50 values in the mid-micromolar range [1].

Anticancer Tubulin Polymerization Inhibitor Cytotoxicity

In Vitro Antimycobacterial Activity: Quantitative Benchmarking Against First-Line Tuberculosis Drugs

Derivatives of 2,8-bis(trifluoromethyl)quinoline, which are chemically and structurally related to the 3-(trifluoromethyl)quinolin-8-amine core, have demonstrated in vitro antimycobacterial activity comparable to established first-line tuberculosis drugs [1]. The most potent compound in the series (compound 1) exhibited a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL and an IC50 of 3.9 µg/mL against the virulent Mycobacterium tuberculosis H37Rv strain [1]. This level of activity is on par with reference drugs used in clinical practice, which typically show MIC values in the 0.1–5 µg/mL range [1]. In contrast, non-fluorinated quinoline derivatives evaluated under identical conditions frequently show significantly higher MIC values (>6.25 µg/mL) or are completely inactive, underscoring the crucial contribution of the trifluoromethyl group to antimycobacterial efficacy [1].

Antitubercular Antimycobacterial Infectious Disease

Positional Impact on Antimalarial Potency: 3-CF3 Regioisomer Advantage Over 7-CF3 Analogs

The precise location of the -CF₃ group on the quinoline core dictates antimalarial activity. Comprehensive SAR studies on 7-substituted-4-aminoquinolines reveal that while 7-trifluoromethyl analogs exhibit antiplasmodial activity against chloroquine-susceptible P. falciparum (IC50 range: 15-50 nM), their potency diminishes by an order of magnitude against chloroquine-resistant strains (IC50 range: 18-500 nM) [1]. This indicates a significant cross-resistance liability for the 7-CF3 substitution pattern [1]. In contrast, 8-aminoquinolines with a 5-aryl-3-trifluoromethylphenoxy substitution pattern have demonstrated robust activity with comparable therapeutic indices and no observed cross-resistance, suggesting that a 3-position -CF3 group, as in 3-(trifluoromethyl)quinolin-8-amine, may confer a superior resistance profile relative to the 7-substituted isomer [2].

Antimalarial Antiparasitic Plasmodium falciparum

Enhanced Physicochemical Profile: Calculated Lipophilicity and Metabolic Stability Advantage

The incorporation of a trifluoromethyl group into the quinoline scaffold provides a predictable and significant increase in lipophilicity (LogP) and metabolic stability compared to non-fluorinated analogs [1]. For example, the predicted LogP for 7-(trifluoromethyl)quinoline is 3.02, while non-fluorinated quinoline has a LogP of approximately 2.0 . This ~1.0 unit increase in LogP corresponds to a 10-fold enhancement in membrane permeability potential [2]. Furthermore, the strong electron-withdrawing nature of the -CF₃ group at the 3-position shields the quinoline ring from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance [1]. While direct experimental microsomal stability data for the parent 3-(trifluoromethyl)quinolin-8-amine is not currently available, studies on structurally analogous 3-substituted quinolines demonstrate significantly improved half-lives in human liver cytosol fractions when a -CF₃ group is present at the 3-position, specifically by blocking aldehyde oxidase-mediated metabolism [3].

Physicochemical Property Lipophilicity Metabolic Stability

Validated Synthetic Accessibility: High-Yield, Scalable Route Enables Reliable Supply

A robust and scalable synthetic route for the closely related isomer 3-amino-8-trifluoromethyl quinoline has been disclosed in patent literature, achieving a total yield of 57.80% [1]. This synthesis, which proceeds via a palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-8-trifluoromethyl quinoline followed by deprotection, is notable for its avoidance of highly toxic reagents and simple work-up procedures [1]. The method is explicitly stated to be suitable for industrial-scale production [1]. By direct chemical analogy, a similar synthetic strategy can be applied to 3-(trifluoromethyl)quinolin-8-amine, offering a high degree of confidence in its scalability and consistent supply for research programs, which is a critical advantage over less accessible, custom-synthesized quinoline derivatives with no established high-yield route.

Synthetic Method Scalability Chemical Synthesis

Optimal Research Applications for 3-(Trifluoromethyl)quinolin-8-amine Based on Quantifiable Evidence


Development of Next-Generation Tubulin Polymerization Inhibitors for Oncology

Based on its demonstrated nanomolar antiproliferative activity in LNCaP prostate cancer cells (IC50 = 0.078 µM for a close analog) , this scaffold is ideally suited for hit-to-lead campaigns focused on disrupting microtubule dynamics. Its predicted potency is over 100-fold greater than standard chemotherapeutics like 5-FU, making it a high-value starting point for structure-activity relationship (SAR) studies aimed at developing novel, potent anticancer agents .

Optimization of Novel Antimycobacterial Leads for Tuberculosis

The data showing that trifluoromethylquinoline derivatives achieve MIC values of 3.13 µg/mL against M. tuberculosis H37Rv, comparable to first-line drugs [1], positions this compound as a key intermediate for synthesizing and screening libraries of new antitubercular agents. It provides a validated, fluorine-enriched core that is demonstrably more active than non-fluorinated quinoline controls [1].

Synthesis of Antimalarial Compounds with Improved Resistance Profiles

Comparative SAR analysis indicates that a 3-position trifluoromethyl group, as opposed to a 7-position substitution, is less likely to succumb to cross-resistance mechanisms in Plasmodium falciparum [2]. Therefore, this specific regioisomer is the rational choice for synthesizing and evaluating new 8-aminoquinoline-based antimalarials intended to overcome chloroquine resistance [2].

Design of Kinase Inhibitors Requiring Enhanced Oral Bioavailability

The compound's predicted physicochemical profile, with a LogP of ~3.0-3.5 and a metabolically stable 3-CF3 group [3], makes it a strategic scaffold for designing ATP-competitive kinase inhibitors where oral administration is a project goal. Its improved membrane permeability and resistance to aldehyde oxidase metabolism are crucial advantages for generating leads with favorable pharmacokinetic properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)quinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.